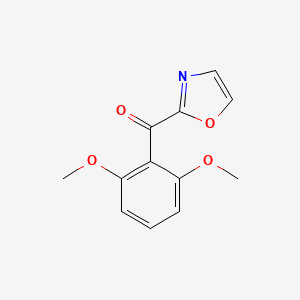

2-(2,6-Dimethoxybenzoyl)oxazole

货号 B1325497

CAS 编号:

898784-36-6

分子量: 233.22 g/mol

InChI 键: KAWXFKOIRDUKCM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

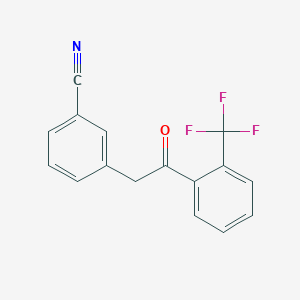

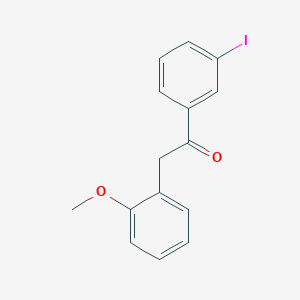

2-(2,6-Dimethoxybenzoyl)oxazole, also known as DMBO, is a chemical compound that has been of great interest to researchers due to its unique properties and potential applications. It has a linear formula of C12H11NO2 .

Synthesis Analysis

The synthesis of oxazole rings, such as 2-(2,6-Dimethoxybenzoyl)oxazole, generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis

The molecular formula of 2-(2,6-Dimethoxybenzoyl)oxazole is C12H11NO4. The molecular weight is 233.22 g/mol.Chemical Reactions Analysis

Oxazoles are five-membered aromatic heterocyclic compounds with an oxygen and nitrogen atom in positions 1 and 3, respectively . These azo compounds and thiazoles have incredible versatility and can act as synthetic and pharmaceutical intermediates .Physical And Chemical Properties Analysis

The density of 2-(2,6-Dimethoxybenzoyl)oxazole is 1.217g/cm3 . The boiling point is 405.5ºC at 760 mmHg .科研应用

Synthesis and Chemical Properties

- Oxazole compounds, including 2-(2,6-Dimethoxybenzoyl)oxazole, show a wide range of biological activities due to their ability to bind with various enzymes and receptors. They have been frequently employed in the treatment of diseases and have significant potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

- Oxazole derivatives are synthesized through various methods, one of which involves the use of serine-derived oxazoles and cyclodehydration reactions. These methods provide a framework for producing related oxazole derivatives (Rizzo, Anderson, Heinz, Hoying, & Panetta, 2000).

Applications in Material Science

- Benzobisoxazoles, a related class of compounds, have been synthesized and studied for their optical and electronic properties. Adjustments in structural modifications allow for alterations in their HOMO, LUMO, and bandgap levels (Tlach, Tomlinson, Ryno, Knoble, Drochner, Krager, & Jeffries‐EL, 2013).

- Oxazole-based heterocycles have been researched for their luminescent properties, with oxazole derivatives displaying higher photoluminescence efficiencies than imidazole analogues (Eseola, Li, Sun, Zhang, Xiao, & Woods, 2011).

Analytical Chemistry Applications

- Oxazole rings have been used in photooxidation processes in thin films, utilizing various dyes as photosensitizers. This process is applicable in photoresist technology for development in aqueous solutions of amines (Ito, Ikeda, & Ichimura, 1993).

Role in Drug Synthesis and Characterization

- The synthesis of oxazole compounds has been pivotal in creating drugs with anticonvulsant properties. For instance, a study synthesized 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles, evaluating their anticonvulsant effect and neurotoxicity (Wei, Wu, Sun, Chai, & Quan, 2010).

Electrochemical Studies

- The electrochemical behavior of oxazoles has been studied through spectroelectrochemical methods, providing insights into their electron donor abilities and applications in pharmaceutical and agricultural chemistry (Hernández Herrera, Morales, Gómez Lara, Collazos Reina, Avendaño, & Dector, 2022).

性质

IUPAC Name |

(2,6-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-8-4-3-5-9(16-2)10(8)11(14)12-13-6-7-17-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWXFKOIRDUKCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642118 |

Source

|

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethoxybenzoyl)oxazole | |

CAS RN |

898784-36-6 |

Source

|

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

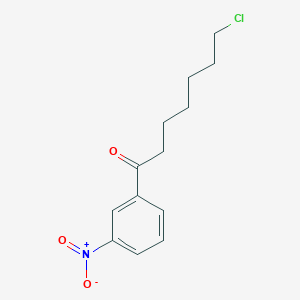

7-Chloro-1-(3-nitrophenyl)-1-oxoheptane

898768-50-8

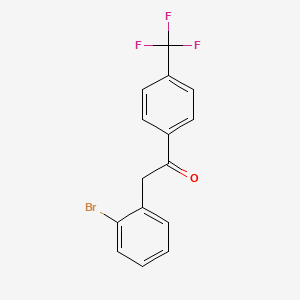

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

898784-18-4

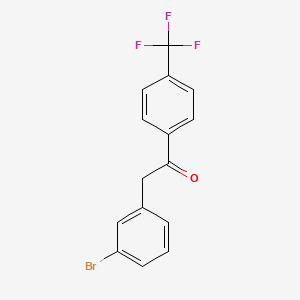

2-(3-Bromophenyl)-4'-trifluoromethylacetophenone

898784-21-9

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone

898784-51-5

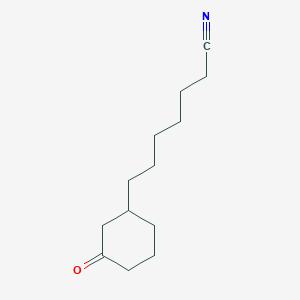

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)